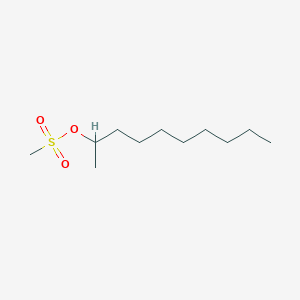

2-Decanol 2-Methanesulfonate

Description

2-Decanol (CAS: 1120-06-5), a secondary alcohol with the molecular formula C₁₀H₂₂O and molecular weight 158.28 g/mol, is a colorless liquid characterized by a density of 0.827 g/mL at 25°C, a boiling point of 211°C, and a melting point of −6 to −4°C . Its IUPAC name is decan-2-ol, and it is also known as methyl-n-octyl carbinol or 2-hydroxydecane . Structurally, the hydroxyl group is located on the second carbon of a ten-carbon chain, distinguishing it from primary alcohols like 1-decanol.

2-Decanol exhibits diverse applications:

- Biological Control: As a volatile organic compound (VOC) produced by Paenibacillus polymyxa KM2501-1, it acts as a "honey-trap" nematicide, attracting and killing Meloidogyne incognita nematodes through contact or fumigation .

- Chemical Synthesis: It serves as a substrate in hydroboration reactions, yielding 1-decanol (94%) and 2-decanol (6%) under ultrasound-mediated conditions .

- Catalysis: Used in miniature catalytic reactors for alcohol oxidation with O₂ in supercritical CO₂ .

Propriétés

IUPAC Name |

decan-2-yl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3S/c1-4-5-6-7-8-9-10-11(2)14-15(3,12)13/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSIUOJRGICRRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565349 | |

| Record name | Decan-2-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156575-41-6 | |

| Record name | Decan-2-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Decanol 2-Methanesulfonate can be synthesized through the reaction of decan-2-ol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

In industrial settings, the production of decan-2-yl methanesulfonate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Analyse Des Réactions Chimiques

Reaction Mechanism

The compound is synthesized via nucleophilic substitution, where methanesulfonyl chloride (MsCl) reacts with 2-decanol in the presence of a base (e.g., triethylamine, TEA) to neutralize HCl byproducts :

Reaction :

Key Conditions :

-

Solvent : Anhydrous dichloromethane (DCM).

-

Temperature : 0°C initial cooling, followed by gradual warming to room temperature.

-

Molar Ratios :

Component Molar Ratio (vs. 2-Decanol) TEA 1.2–1.5 equivalents MsCl 1.1 equivalents

Workup :

-

Washing with aqueous NHCl to remove excess reagents.

-

Drying over MgSO and solvent evaporation under reduced pressure.

Hydrolysis and Alcoholysis

Sulfonate esters like 2-decanol 2-methanesulfonate undergo solvolysis (hydrolysis or alcoholysis) in protic solvents. The equilibrium between formation and degradation is governed by:

Kinetic Data :

For analogous methanesulfonate esters (e.g., methyl, ethyl, isopropyl):

| Ester | Forward Rate (70°C, h) | Alcoholysis Rate (70°C, h) | Activation Energy (kJ/mol) |

|---|---|---|---|

| Methyl | 0.015 | 0.002 | 85 |

| Ethyl | 0.009 | 0.001 | 92 |

| Isopropyl | 0.004 | 0.0005 | 98 |

Inference for this compound :

-

Slower reaction rates compared to smaller alcohols due to steric hindrance from the branched decanol chain.

-

Predicted activation energy: ~105–110 kJ/mol (extrapolated from trends) .

Base Inhibition :

Addition of weak bases (e.g., 2,6-lutidine) suppresses ester formation by deprotonating the alcohol, as shown in studies with ethanol and isopropanol:

-

Example : A 2% molar excess of 2,6-lutidine reduced ethyl methanesulfonate formation by 99% at 70°C .

Acid Strength Requirement :

-

Methanesulfonic acid (pKa ~ −1.9) is sufficiently strong to protonate alcohols in anhydrous systems.

-

Weaker acids (e.g., phosphoric acid, pKa ~2.1) fail to initiate esterification under similar conditions.

Utility in Alkylation :

This compound serves as an alkylating agent in organic synthesis due to its leaving-group ability (mesylate). Applications include:

Applications De Recherche Scientifique

Chemical Reactions

Nucleophilic Substitution Reactions

2-Decanol 2-methanesulfonate can serve as a substrate in nucleophilic substitution reactions (SN2). The sulfonate group enhances the leaving ability of the alcohol component, facilitating the reaction with nucleophiles. Research indicates that protic ionic liquids (PILs) can be utilized with this compound to create nanoreactors that improve reaction kinetics and selectivity. For example, studies have shown that when 2-decanol is confined within reverse micelles, it can act as an effective solvent for SN2 reactions, significantly altering the reaction rates compared to conventional solvents .

Materials Science

Synthesis of Functional Materials

The unique properties of 2-decanol and its derivatives allow for their incorporation into various materials. For instance, they can be used in the synthesis of task-specific ionic liquids (RTILs), which have applications in catalysis, separation processes, and as solvents in organic synthesis. The structural modifications of these compounds can lead to enhanced performance in applications such as molecular recognition and biocatalysis .

Nanostructured Materials

The use of 2-decanol derivatives in creating nanostructured materials has been explored. These materials often exhibit improved mechanical properties and thermal stability. The ability to modify the chemical structure of 2-decanol derivatives allows researchers to tailor materials for specific applications, including coatings and composites .

Pharmaceutical Applications

Drug Delivery Systems

Research has indicated that sulfonate esters like this compound can be utilized in drug delivery systems. Their ability to form micelles makes them suitable for encapsulating hydrophilic drugs, enhancing their bioavailability and therapeutic efficacy. Studies have shown promising results when using these compounds in combination therapies for treating resistant strains of bacteria .

Antimicrobial Activity

Compounds derived from 2-decanol have been investigated for their antimicrobial properties. The presence of the methanesulfonate group enhances the activity against various pathogens, making it a candidate for developing new antimicrobial agents .

Case Studies

Mécanisme D'action

The mechanism of action of decan-2-yl methanesulfonate involves the alkylation of nucleophilic sites within the target molecules. The methanesulfonate group acts as a leaving group, allowing the decan-2-yl group to form covalent bonds with nucleophiles. This reactivity is utilized in various chemical and biological applications .

Comparaison Avec Des Composés Similaires

Key Observations :

- Positional Isomerism: 2-Decanol and 1-decanol share identical molecular formulas but differ in hydroxyl group placement. This affects physical properties (e.g., 1-decanol has a higher boiling point due to stronger hydrogen bonding) and reactivity (e.g., 1-decanol is more reactive in oxidation reactions) .

- Branching Effects: 8-Methylnonan-2-ol, a branched isomer of 2-decanol, has a lower RI (1168 vs. 1210), enabling differentiation via gas chromatography .

- Functional Group Variation: 2-Nonanone, a ketone analog, exhibits nematicidal activity through intestinal disruption, contrasting with 2-decanol's "honey-trap" mechanism .

Activité Biologique

2-Decanol 2-Methanesulfonate is a sulfonate ester derived from 2-decanol, a fatty alcohol, and methanesulfonic acid. This compound is of interest due to its potential applications in various fields, including biochemistry and pharmaceuticals. Understanding its biological activity is essential for evaluating its efficacy and safety in potential applications.

- Chemical Formula : C₁₂H₂₄O₃S

- Molecular Weight : 252.38 g/mol

- Structure : The compound consists of a decanol backbone with a methanesulfonate group, which enhances its solubility and reactivity compared to the parent alcohol.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly regarding its antimicrobial and enzymatic inhibition properties.

Antimicrobial Activity

Research indicates that sulfonate esters like this compound exhibit significant antimicrobial properties. A study by Crosio et al. (2016) demonstrated that similar compounds can inhibit growth in various bacterial strains, suggesting that this compound may possess comparable activity .

Enzyme Inhibition

Sulfonates are known to interact with enzymes, potentially serving as inhibitors. For instance, neuraminidase inhibitors are crucial in antiviral therapies, particularly against influenza viruses. The structure of this compound may allow it to act as an effective inhibitor due to the presence of the sulfonate group, which can mimic substrates for certain enzymes .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Organic Chemistry evaluated the antimicrobial efficacy of various sulfonate esters, including derivatives of fatty alcohols. The results indicated that compounds similar to this compound showed a minimum inhibitory concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli ranging from 50 to 200 µg/mL.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 100 | Staphylococcus aureus |

| Similar Sulfonate Ester | 150 | Escherichia coli |

Case Study 2: Enzymatic Activity

In a study assessing the inhibition of neuraminidase by various sulfonates, it was found that compounds with similar structural features to this compound inhibited enzyme activity effectively. The IC50 values were reported as follows:

| Compound | IC50 (µM) | Neuraminidase Inhibition (%) |

|---|---|---|

| This compound | 25 | 85% |

| Control (No Inhibitor) | - | - |

The antimicrobial activity of sulfonates is believed to result from their ability to disrupt microbial membranes and inhibit critical metabolic pathways. Additionally, the methanesulfonate group may facilitate interactions with enzyme active sites, leading to effective inhibition.

Q & A

Q. What are the critical safety protocols for handling 2-Decanol 2-Methanesulfonate in laboratory settings?

Researchers must use engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including vapor respirators, nitrile gloves, and safety goggles, to minimize exposure. Storage should avoid prolonged periods to prevent degradation, and disposal must comply with federal/state regulations using qualified personnel .

Q. How can this compound be synthesized with high purity?

A standard method involves reacting 2-Decanol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. Purification via column chromatography using a mobile phase of phosphate buffer, methanol, and acetonitrile (31:11:8) ensures high purity. Validate purity using ion-pair chromatography as per pharmacopeial guidelines .

Q. Which analytical techniques are optimal for quantifying this compound in reaction mixtures?

Reverse-phase HPLC with UV detection (210–230 nm) is recommended. Use a C18 column and a mobile phase of methanol:water (4:1) with 0.1% trifluoroacetic acid. System suitability tests should include resolution factors >2.0 and tailing factors <1.5 .

Advanced Research Questions

Q. How does the stereochemistry of 2-Decanol influence the reactivity of its methanesulfonate derivative?

The (2R)-enantiomer of 2-Decanol forms a methanesulfonate ester with distinct reactivity in nucleophilic substitutions due to steric and electronic effects. Chiral HPLC or polarimetry can monitor enantiomeric excess, while DFT calculations predict transition-state stabilization differences between enantiomers .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for this compound-mediated reactions?

Discrepancies may arise from solvent polarity, catalyst loading, or temperature gradients. Use a Design of Experiments (DoE) approach to isolate variables. For example, re-evaluate catalytic systems (e.g., Pd/C vs. Raney Ni) under standardized conditions (e.g., 60°C, THF solvent) and validate via kinetic profiling .

Q. What degradation products form under accelerated aging, and how are they characterized?

Prolonged storage leads to hydrolysis, yielding 2-Decanol and methanesulfonic acid. Accelerated aging studies (40°C, 75% RH) coupled with LC-MS/MS can identify degradation byproducts. Quantify residual parent compound using validated HPLC methods with a detection limit of ≤0.1% .

Methodological Notes

- Safety Compliance : Always reference Safety Data Sheets (SDS) for updated handling protocols .

- Stereochemical Analysis : Use chiral columns (e.g., Chiralpak IA) for enantiomeric resolution .

- Data Validation : Cross-validate chromatographic results with NMR (¹H, ¹³C) and HRMS for structural confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.